molecular formula C17H19N3 B3896669 N-benzylidene-4-phenyl-1-piperazinamine

N-benzylidene-4-phenyl-1-piperazinamine

Cat. No.: B3896669
M. Wt: 265.35 g/mol
InChI Key: XZYJPHYLXJIQNL-SDXDJHTJSA-N
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Description

N-benzylidene-4-phenyl-1-piperazinamine is a chemical compound of significant interest in medicinal chemistry and neuroscience research, designed around the privileged piperazine scaffold. The piperazine ring is a fundamental structure in drug discovery, known for its ability to improve the pharmacokinetic properties of molecules, such as water solubility and bioavailability, which is crucial for developing effective research compounds . This particular molecule features an arylpiperazine core, a structure commonly investigated for its interaction with central nervous system (CNS) targets . The benzylidene imine group further classifies it as a Schiff base, a functional group often explored for its diverse biological activities. While specific biological data for this compound is limited in the public domain, its structural framework suggests potential as a valuable template for probing various biological pathways. Piperazine-based compounds are extensively studied for a wide range of applications, including as potential ligands for serotonin receptors like the 5-HT 7 receptor, which is a target in research for depression, sleep disorders, and neuropathic pain . Furthermore, structurally related hybrids are actively investigated in other therapeutic areas, such as for their potential in Alzheimer's disease therapy and as antitumor agents . Researchers may utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules or as a reference standard in structure-activity relationship (SAR) studies to develop novel probes for neurological targets. This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(Z)-1-phenyl-N-(4-phenylpiperazin-1-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3/c1-3-7-16(8-4-1)15-18-20-13-11-19(12-14-20)17-9-5-2-6-10-17/h1-10,15H,11-14H2/b18-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYJPHYLXJIQNL-SDXDJHTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)N=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)/N=C\C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic: What synthetic methodologies are most effective for preparing N-benzylidene-4-phenyl-1-piperazinamine?

Answer:
The compound is synthesized via a Schiff base condensation reaction between 4-phenylpiperazine and a substituted benzaldehyde under mild acidic conditions (e.g., acetic acid in ethanol/methanol). Key steps include:

  • Reagent ratio optimization : A 1:1 molar ratio of aldehyde to amine ensures minimal side products.
  • Reaction monitoring : Thin-layer chromatography (TLC) or NMR spectroscopy is used to track imine formation.
  • Purification : Column chromatography (silica gel, chloroform:methanol gradient) isolates the product .
    Critical Note : Excess aldehyde may lead to byproducts; recrystallization from ethanol improves purity .

Basic: How can spectroscopic techniques confirm the structure of this compound?

Answer:

  • NMR :
    • ¹H NMR : A singlet at δ 8.3–8.5 ppm confirms the imine proton (-CH=N-). Aromatic protons from benzylidene and phenyl groups appear as multiplets at δ 6.8–7.5 ppm .
    • ¹³C NMR : The imine carbon resonates at δ 160–165 ppm .
  • IR : A strong C=N stretch at ~1640 cm⁻¹ validates the Schiff base .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with the theoretical molecular weight .

Advanced: How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides unambiguous stereochemical

  • Data collection : High-resolution (≤ 0.8 Å) data minimizes errors in hydrogen atom positioning.
  • Twinning analysis : For crystals with disorder, SHELXD/SHELXE can deconvolute overlapping reflections .
  • Validation : PLATON checks for missed symmetry or twinning. Example: A recent study resolved E/Z isomerism in analogous benzylidene-piperazines using SCXRD .

Advanced: What computational methods predict the biological activity of this compound?

Answer:

  • Molecular docking (AutoDock Vina) : Screens against targets like serotonin receptors (5-HT₃/5-HT₄) using the imine nitrogen and aromatic rings as pharmacophores.
  • DFT calculations (Gaussian 16) : Optimizes geometry and calculates electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • MD simulations (GROMACS) : Assesses ligand-receptor stability over 100 ns trajectories. Recent studies highlight piperazine flexibility as critical for binding .

Advanced: How do researchers address conflicting reports on the compound’s metal-chelating behavior?

Answer:
Contradictions arise from solvent polarity and counterion effects. Methodological solutions:

  • UV-Vis titration : Quantifies binding constants (logK) with Cu²⁺/Zn²⁺ in varying solvents (e.g., DMSO vs. methanol).
  • ESI-MS : Identifies [M+Metal]⁺ adducts to confirm stoichiometry .
  • EPR spectroscopy : Resolves geometry (e.g., square planar vs. octahedral) for paramagnetic complexes .

Basic: What are standard protocols for evaluating the compound’s stability under physiological conditions?

Answer:

  • pH stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via HPLC at 24/48/72 hours .
  • Light sensitivity : Expose to UV-Vis light (254 nm) and track photodegradation using UV spectroscopy .
  • Thermal stability : TGA/DSC analysis determines decomposition temperatures (typically >200°C for Schiff bases) .

Advanced: How can researchers reconcile discrepancies in reported IC₅₀ values across cytotoxicity assays?

Answer:
Variability stems from assay conditions (cell lines, incubation time). Standardization strategies:

  • Dose-response normalization : Use internal controls (e.g., doxorubicin) and calculate IC₅₀ via nonlinear regression (GraphPad Prism).
  • Membrane permeability correction : Include P-glycoprotein inhibitors (e.g., verapamil) to account for efflux effects .
  • Apoptosis markers : Validate with flow cytometry (Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects .

Basic: What chromatographic methods are optimal for purity assessment?

Answer:

  • HPLC : C18 column, acetonitrile:water (70:30), 1 mL/min flow rate. Retention time ~8.2 min .
  • GC-MS : For volatile derivatives (e.g., silylated samples), use He carrier gas and EI ionization .
  • TLC : Rf ~0.5 in ethyl acetate:hexane (1:1); visualize with ninhydrin for amine traces .

Advanced: What strategies mitigate challenges in synthesizing enantiopure derivatives?

Answer:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during imine formation .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .
  • Chiral HPLC : Pirkle-type columns separate enantiomers; validate with circular dichroism (CD) .

Advanced: How can researchers leverage structure-activity relationship (SAR) studies to optimize bioactivity?

Answer:

  • Substituent screening : Replace benzylidene groups with electron-withdrawing (NO₂) or donating (OCH₃) moieties and compare IC₅₀ values .
  • Scaffold hopping : Synthesize pyrimidine- or triazine-based analogs to enhance π-π stacking .
  • 3D-QSAR (CoMFA/CoMSIA) : Maps steric/electrostatic fields to predict activity cliffs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzylidene-4-phenyl-1-piperazinamine

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